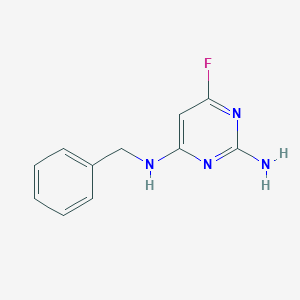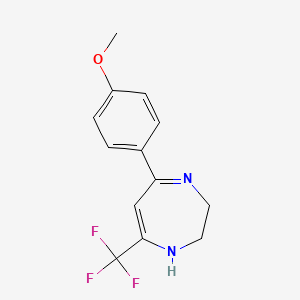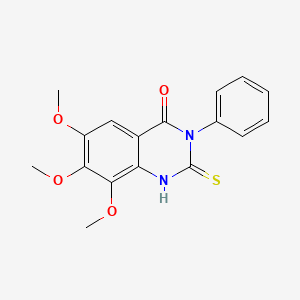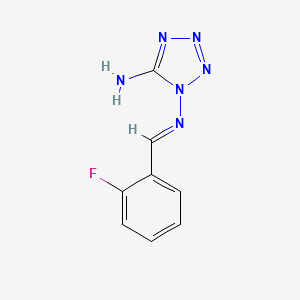![molecular formula C18H24F2N2O2 B5511734 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes. For example, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, has been achieved through catalytic hydrogenation of pyrrolylpyridine, which in turn is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011). A similar synthetic approach might be applicable to 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol.
Molecular Structure Analysis
The molecular structure of such compounds can be complex. For instance, the single-crystal X-ray structures of related piperidine derivatives have been determined, revealing significant details about their molecular geometry (Peeters et al., 1998). These insights are crucial for understanding the molecular structure of this compound.
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from related research. For example, the reactions of similar piperidine derivatives involve various processes like ring contraction, which is significant for understanding the reactivity of such compounds (Feraldi‐Xypolia et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, can be deduced from the general properties of similar organic compounds. However, specific data on this compound is not available in the current literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential chemical transformations, can be extrapolated from known data on similar compounds. For example, studies on related compounds provide insights into their potential interactions and transformations in chemical reactions (Ammirati et al., 2009).
科学的研究の応用
Analytical Techniques
A highly sensitive and specific assay was developed for the determination of a structurally similar compound, showcasing the potential for precise measurement of 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol in biological matrices. This method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection, indicating the applicability of advanced analytical techniques for the quantification and study of such compounds in scientific research (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of related chemical structures, such as 1-pentafluorophenyl-1H-pyrrole derivatives, provides insights into the synthetic pathways that could be applied to this compound. Electrophilic substitution reactions and the development of general synthesis methods for acylpyrroles highlight the chemical versatility and potential for targeted modifications of such compounds (Hrnčariková & Végh, 2003).
Pharmacokinetics and Metabolism
The study of the metabolism, excretion, and pharmacokinetics of structurally complex compounds like this compound is crucial for understanding their behavior in biological systems. Research on similar compounds has revealed detailed pharmacokinetic profiles, including absorption rates, major metabolic pathways, and elimination routes in various species, providing a framework for studying this compound (Sharma et al., 2012).
Antimicrobial and Anticancer Activities
The exploration of novel diphenyl 1-(pyridin-3-yl)ethylphosphonates for their antimicrobial and anticancer activities provides a precedent for investigating similar properties in this compound. These studies can reveal potential biomedical applications of such compounds, including their efficacy against various bacterial strains and cancer cell lines (Abdel-megeed et al., 2012).
特性
IUPAC Name |
2-(2,3-difluorophenyl)-1-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-15-6-3-5-14(17(15)20)11-16(23)22-10-4-7-18(24,13-22)12-21-8-1-2-9-21/h3,5-6,24H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSJPQTHWWLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2)C(=O)CC3=C(C(=CC=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)



![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)